![molecular formula C10H9ClN2S B1598084 (4-Chloromethyl-thiazol-2-yl)-phenyl-amine CAS No. 35199-21-4](/img/structure/B1598084.png)
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine
Overview
Description
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action of This compound
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, they may be involved in the synthesis of neurotransmitters, such as acetylcholine , if they exhibit neuroprotective activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The solubility of thiazole derivatives in water, alcohol, and ether could potentially impact their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of This compound
Thiazole derivatives are known to have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biological Activity
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and analgesic properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS, with a molecular weight of approximately 224.71 g/mol. The compound features a thiazole ring linked to a phenyl group and a chloromethyl substituent, contributing to its reactivity and biological potential.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |
Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |
The highest efficacy was observed against Bacillus cereus, while Escherichia coli showed the most resistance .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory effects. Studies involving molecular docking have indicated that it interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study: COX Inhibition
In a study assessing the anti-cyclooxygenase activity, this compound was tested alongside aspirin as a positive control. The results indicated significant inhibition of COX-1 activity at concentrations similar to those used for aspirin, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to form stable bonds with thiol groups in proteins, facilitating targeted drug delivery systems. This property is particularly relevant in designing therapeutics that require specific cellular targeting.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the chloromethyl group enhances nucleophilic substitution reactions, which can be exploited in drug design.
Table 2: SAR Insights
Substituent | Effect on Activity |
---|---|
Chloromethyl | Enhances reactivity |
Thiazole Ring | Increases antimicrobial potency |
Phenyl Group | Modulates binding affinity |
Compounds structurally related to this compound have shown varying degrees of activity based on their substituents, emphasizing the importance of structural modifications in enhancing efficacy .
Scientific Research Applications
Pharmaceutical Development
The compound has been extensively studied for its antimicrobial and anticancer properties. Thiazole derivatives, including (4-Chloromethyl-thiazol-2-yl)-phenyl-amine, are known to exhibit a range of pharmacological effects due to their ability to interact with biological targets.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes, which is crucial for its effectiveness.
Compound Name | Activity Type | Mechanism of Action |
---|---|---|
This compound | Antimicrobial | Disruption of bacterial cell membranes |
Other Thiazole Derivatives | Antimicrobial | Similar mechanisms observed |
Anticancer Research
The compound has also shown promise in anticancer applications. Studies have demonstrated that structural modifications enhance its binding affinity to cancer-related targets, making it a candidate for drug development.
Case Study: CDK Inhibitors
A notable study explored the structure-activity relationship (SAR) of thiazole derivatives as cyclin-dependent kinase (CDK) inhibitors. The introduction of electron-withdrawing groups like chlorine significantly improved the binding affinity of these compounds to CDK enzymes, which are critical in regulating the cell cycle.
Study Highlights | Findings |
---|---|
Inhibition of CDK9 | Enhanced potency observed with thiazole derivatives |
Structural Modifications | Increased binding affinity with cancer targets |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps, starting from thiazole derivatives through reactions involving thiourea and halogenated compounds. The synthetic pathway emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.
Synthetic Route Overview
- Preparation of thiazole derivatives.
- Reaction with chloromethyl compounds.
- Final purification and characterization.
Properties
IUPAC Name |
4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTZCPPLWMZEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368253 | |
Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-21-4 | |
Record name | 4-(Chloromethyl)-N-phenyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35199-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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